molecular formula C9H19Cl2N3 B2912543 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride CAS No. 2309448-13-1

1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride

Cat. No. B2912543
CAS RN: 2309448-13-1
M. Wt: 240.17
InChI Key: PERKZMKHWXOBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride, also known as TMPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TMPD is a derivative of pyrazole and has been used in various studies to investigate its mechanism of action and potential therapeutic effects.

Scientific Research Applications

1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride has been used in various scientific studies due to its potential applications in research. It has been investigated for its role in the regulation of ion channels, specifically the voltage-gated potassium channels. 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. Additionally, 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride has been studied for its potential neuroprotective effects in models of ischemia and traumatic brain injury.

Mechanism of Action

The mechanism of action of 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride is not fully understood, but it is believed to act as a modulator of ion channels and receptors. It has been shown to increase the activity of voltage-gated potassium channels and modulate the activity of the NMDA receptor. These effects may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase potassium conductance in neurons, which may contribute to its neuroprotective effects. 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride has also been shown to decrease the release of glutamate, a neurotransmitter involved in learning and memory processes. Additionally, 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride has been shown to decrease the production of reactive oxygen species, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride in lab experiments is its specificity for voltage-gated potassium channels and NMDA receptors. This specificity allows for more targeted investigations into the role of these ion channels and receptors in various physiological processes. However, one limitation of using 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride is its potential toxicity at high concentrations. Careful dosing and monitoring is necessary to ensure the safety of lab animals and researchers.

Future Directions

There are several future directions for 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride research. One area of interest is its potential therapeutic effects in neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride may have potential applications in pain management, as it has been shown to modulate the activity of voltage-gated potassium channels involved in pain signaling. Further investigations into the mechanism of action and potential therapeutic effects of 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride may lead to the development of new treatments for these conditions.

Synthesis Methods

The synthesis of 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride involves the reaction of 1,3,5-trimethylpyrazole with 2-bromo-1-phenylethanone, followed by reduction with sodium borohydride and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The resulting compound is a white crystalline powder that is soluble in water and ethanol.

properties

IUPAC Name

1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.2ClH/c1-6(10)5-9-7(2)11-12(4)8(9)3;;/h6H,5,10H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERKZMKHWXOBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride

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